4-(benzenesulfonyl)-N-(4-nitrophenyl)butanamide
CAS No.: 70509-56-7
Cat. No.: VC4484157
Molecular Formula: C16H16N2O5S
Molecular Weight: 348.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70509-56-7 |
|---|---|
| Molecular Formula | C16H16N2O5S |
| Molecular Weight | 348.37 |
| IUPAC Name | 4-(benzenesulfonyl)-N-(4-nitrophenyl)butanamide |
| Standard InChI | InChI=1S/C16H16N2O5S/c19-16(17-13-8-10-14(11-9-13)18(20)21)7-4-12-24(22,23)15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,17,19) |
| Standard InChI Key | DCYLPOFJYLGPJU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
4-(Benzenesulfonyl)-N-(4-nitrophenyl)butanamide is a chemical compound with a molecular formula of C16H16N2O5S. It is characterized by its unique structure, which combines a benzenesulfonyl group with a 4-nitrophenyl moiety attached to a butanamide backbone. This compound is of interest in various chemical and pharmaceutical applications due to its potential biological activities and synthetic versatility.
Synthesis and Preparation
The synthesis of 4-(benzenesulfonyl)-N-(4-nitrophenyl)butanamide typically involves the reaction of 4-nitroaniline with a suitable benzenesulfonyl chloride derivative in the presence of a base, followed by condensation with butanoic acid or its derivatives. This process can be optimized using various solvents and catalysts to improve yield and purity.
Biological and Pharmaceutical Applications
While specific biological activities of 4-(benzenesulfonyl)-N-(4-nitrophenyl)butanamide are not widely documented, compounds with similar structures often exhibit antimicrobial, anti-inflammatory, or anticancer properties. The presence of both a nitro group and a sulfonamide moiety suggests potential for interaction with biological targets, making it a candidate for further pharmacological investigation.
Research Findings and Future Directions
Research on 4-(benzenesulfonyl)-N-(4-nitrophenyl)butanamide is limited, but studies on related compounds indicate that modifications to the benzenesulfonyl and nitrophenyl groups can significantly affect biological activity. Future research should focus on synthesizing analogs with varying substituents to explore their therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume